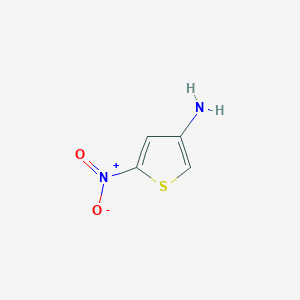

5-Nitrothiophen-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitrothiophen-3-amine is an organic compound with the molecular formula C4H4N2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an amino group (-NH2) at the third position and a nitro group (-NO2) at the fifth position of the thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophen-3-amine typically involves the nitration of thiophene derivatives followed by amination. One common method is the nitration of 3-aminothiophene using nitric acid and sulfuric acid to introduce the nitro group at the fifth position. The reaction is carried out under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available thiophene derivatives. The process includes nitration, reduction, and subsequent functional group transformations to achieve the desired product with high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: 5-Amino-3-thiophenamine.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiparasitic Activity

5-Nitrothiophen-3-amine derivatives have been investigated for their antiparasitic properties, particularly against Leishmania major, a parasite responsible for leishmaniasis. A study synthesized a series of novel compounds based on 5-nitrothiophenes and evaluated their efficacy using the MTT colorimetric assay. The most active compound exhibited an IC50 value of 11.2 µg/mL, significantly outperforming the standard treatment, Glucantime, which had an IC50 of 50 µg/mL after 24 hours .

Antibacterial Properties

Research has shown that nitrothiophene carboxamides, including derivatives of this compound, exhibit potent antibacterial activity against various strains such as E. coli and Klebsiella spp. These compounds act as prodrugs requiring activation by bacterial nitroreductases to exert their antibacterial effects .

Cancer Research

Hypoxia Imaging

this compound has been utilized in the development of fluorescent probes for imaging hypoxic tumors. The reduction of the nitro group in these compounds leads to enhanced fluorescence, allowing for the monitoring of hypoxic conditions in cancer cells. This application is crucial for understanding tumor microenvironments and developing targeted therapies .

Prodrug Development

The compound has been incorporated into prodrug strategies aimed at enhancing selective toxicity towards cancer cells under hypoxic conditions. Studies have demonstrated that such prodrugs can selectively activate in low oxygen environments, increasing their therapeutic index while minimizing side effects on healthy tissues .

Material Science

Organic Semiconductors

In material science, derivatives of this compound are being explored as components in organic semiconductors due to their electronic properties. These materials are key in developing flexible electronic devices and photovoltaic cells.

Data Summary

Case Studies

Case Study 1: Antileishmanial Activity

In a recent study, researchers synthesized a series of compounds based on 5-nitrothiophenes and evaluated their activity against L. major. The methylimidazole derivative was identified as the most potent, demonstrating significant promise as a new therapeutic agent for leishmaniasis .

Case Study 2: Prodrug Efficacy in Cancer Treatment

Another study focused on the development of prodrugs derived from 5-nitrothiophenes that showed selective activation under hypoxic conditions. These compounds were tested on prostate cancer cells, revealing a marked increase in cytotoxicity compared to normoxic conditions, highlighting their potential in targeted cancer therapies .

Mécanisme D'action

The mechanism of action of 5-Nitrothiophen-3-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

- 3-Nitrothiophen-2-amine

- 2-Nitrothiophen-3-amine

- 5-Amino-2-nitrothiophene

Comparison: 5-Nitrothiophen-3-amine is unique due to the specific positioning of the nitro and amino groups on the thiophene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Activité Biologique

5-Nitrothiophen-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and implications in pharmacology, supported by relevant research findings and data tables.

This compound features both nitro and amine functional groups, which are crucial for its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, enhancing its versatility in synthetic applications.

The mechanism of action primarily involves the reduction of the nitro group to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study focused on novel derivatives found that compounds based on 5-nitrothiophene showed potent activity against Leishmania major, a parasite responsible for leishmaniasis. The most active compound demonstrated an IC50 value of 11.2 µg/mL after 24 hours, outperforming standard treatments .

Table 1: Antimicrobial Activity of this compound Derivatives

Anti-inflammatory and Anticancer Properties

The compound's derivatives have also been explored for anti-inflammatory and anticancer activities. For instance, certain nitrothiophene derivatives have shown potential in inhibiting cancer cell proliferation and reducing inflammatory responses through the modulation of cytokine release .

Case Studies

- Antileishmanial Studies : A series of compounds derived from 5-nitrothiophenes were synthesized and evaluated for their antileishmanial activity. The study highlighted the importance of structural modifications in enhancing biological efficacy against L. major .

- Antimicrobial Screening : Another study evaluated the efficacy of nitrothiophene carboxamide compounds against various bacterial strains, demonstrating potent antibacterial activity with minimal resistance development .

Propriétés

IUPAC Name |

5-nitrothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-3-1-4(6(7)8)9-2-3/h1-2H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUICPOIQCAJAJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.